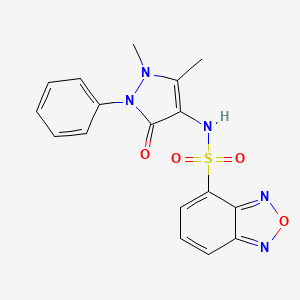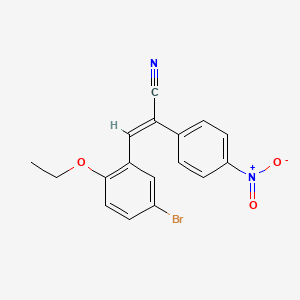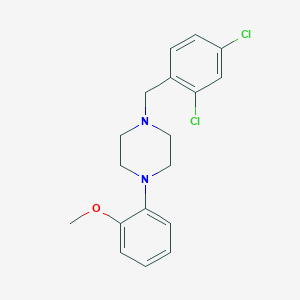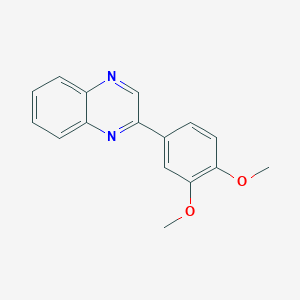
1-(3,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine
説明
1-(3,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine, also known as DMPP, is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. DMPP belongs to the class of piperazine derivatives and has been shown to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects.
作用機序
The exact mechanism of action of 1-(3,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems. This compound has been shown to bind to dopamine and serotonin receptors, as well as to modulate the GABAergic system. This compound has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to increase the levels of dopamine and serotonin in the brain, as well as to increase the expression of BDNF. This compound has also been shown to reduce oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One of the main advantages of using 1-(3,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine in lab experiments is its high potency and selectivity for various neurotransmitter systems. This compound has been shown to exhibit strong binding affinity for dopamine and serotonin receptors, as well as to modulate the GABAergic system. However, one limitation of using this compound is its potential toxicity at high doses. Careful dosing and monitoring are required to ensure the safety of experimental animals.
将来の方向性
There are several potential future directions for 1-(3,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine research. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to exhibit neuroprotective effects in animal models, and its ability to modulate neurotransmitter systems may make it a promising candidate for further study.
Another potential future direction is the development of this compound analogs with improved pharmacological properties. By modifying the structure of this compound, it may be possible to enhance its potency, selectivity, and safety profile.
Conclusion
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential pharmacological properties. This compound has been shown to exhibit various biological activities, including antipsychotic, anxiolytic, and antidepressant effects. Its mechanism of action is believed to involve the modulation of various neurotransmitter systems, and it has been shown to exhibit various biochemical and physiological effects. While there are limitations to its use in lab experiments, this compound remains a promising candidate for further study in the field of neuroscience.
科学的研究の応用
1-(3,4-dichlorobenzyl)-4-(2-methoxyphenyl)piperazine has been extensively studied for its potential therapeutic applications. One of the main areas of research is its use as an antipsychotic agent. This compound has been shown to exhibit antipsychotic effects in animal models of schizophrenia, and its mechanism of action is believed to involve the modulation of dopamine and serotonin neurotransmission.
Another area of research is this compound's potential as an anxiolytic and antidepressant agent. This compound has been shown to reduce anxiety-like behavior in animal models and to exhibit antidepressant effects in the forced swim test. Its mechanism of action in these contexts is believed to involve the modulation of the GABAergic system.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-4-(2-methoxyphenyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O/c1-23-18-5-3-2-4-17(18)22-10-8-21(9-11-22)13-14-6-7-15(19)16(20)12-14/h2-7,12H,8-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STQTVULSKLWNBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1,4-bis[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-1,4-diazepane](/img/structure/B3485132.png)
![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-phenylpiperazine](/img/structure/B3485136.png)

![4-[2-(1,1,3,3-tetraoxido-5-phenyl-1,3-dithian-2-yl)ethyl]morpholine](/img/structure/B3485155.png)
![7-chloro-4-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}quinoline](/img/structure/B3485171.png)

![2,2'-[[(1,3-benzodioxol-5-ylmethyl)imino]bis(methylene)]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3485177.png)

![4-{[5-oxo-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B3485184.png)


![1-benzyl-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B3485216.png)
![N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3485219.png)